1,3,5-Triphenyl-1,3,5-diazaphosphinane
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Overview
Description
1,3,5-Triphenyl-1,3,5-diazaphosphinane is a chemical compound known for its unique structure and properties It belongs to the class of diazaphosphorinanes, which are characterized by the presence of nitrogen and phosphorus atoms in a cyclic arrangement
Preparation Methods
The synthesis of 1,3,5-Triphenyl-1,3,5-diazaphosphinane typically involves the reaction of triphenylphosphine with azides under controlled conditions. One common method includes the use of triphenylphosphine and an azide compound in a solvent such as dichloromethane, followed by stirring at room temperature. The reaction proceeds through the formation of a phosphazide intermediate, which then cyclizes to form the desired diazaphosphinane .
Chemical Reactions Analysis
1,3,5-Triphenyl-1,3,5-diazaphosphinane undergoes various chemical reactions, including complexation with metal ions. It forms stable complexes with metals such as platinum (II), cobalt (II), nickel (II), and copper (I). These complexes are characterized by coordination at the phosphorus and nitrogen atoms . The compound can also participate in substitution reactions, where the phenyl groups can be replaced by other substituents under appropriate conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,5-Triphenyl-1,3,5-diazaphosphinane primarily involves its ability to coordinate with metal ions. The phosphorus and nitrogen atoms in the compound act as donor sites, allowing it to form stable complexes with metals. This coordination can influence the reactivity and properties of the metal center, making it useful in catalytic processes .
Comparison with Similar Compounds
1,3,5-Triphenyl-1,3,5-diazaphosphinane can be compared to other diazaphosphorinanes and related compounds:
1,3,5-Triazines: These compounds also contain nitrogen atoms in a cyclic arrangement but differ in their chemical properties and reactivity.
1,3,5-Triphenylbenzene: While structurally similar, this compound lacks the phosphorus and nitrogen atoms, resulting in different chemical behavior and applications.
5-[Di(1-adamantyl)phosphino]-1′,3′,5′-triphenyl-1′ H -[1,4′]bipyrazole: This compound is used as a ligand in catalysis, similar to this compound, but with different structural features and reactivity.
Properties
CAS No. |
72897-05-3 |
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Molecular Formula |
C21H21N2P |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1,3,5-triphenyl-1,3,5-diazaphosphinane |
InChI |
InChI=1S/C21H21N2P/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-15H,16-18H2 |
InChI Key |
FAPRNLDOPGDKHE-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CP(CN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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